(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Description
(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic amino acid derivative featuring a rigid norbornane-like scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is structurally characterized by:
- Stereochemistry: The (1S,3R,4S) configuration defines its three-dimensional arrangement, critical for interactions in chiral environments.
- Functional Groups: A carboxylic acid at position 3 and a Boc-protected amine at position 2.
Properties
IUPAC Name |
(1S,3S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAMSTPTNRJBRG-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486415-32-1 | |
| Record name | rac-(1R,3R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C₁₂H₁₉NO₄
- Molecular Weight : 241.28 g/mol
- CAS Number : 291775-59-2
- Structure : The compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group, which is significant for its reactivity and stability in biological systems.
Research indicates that this compound may act as an inhibitor of specific proteases, particularly cathepsins, which are cysteine proteases involved in various physiological processes including protein degradation and immune response modulation. Cathepsin C inhibitors have been studied for their potential therapeutic applications in diseases such as rheumatoid arthritis and certain cancers.
Inhibition of Cathepsins
A notable study demonstrated that derivatives of azabicyclo compounds, including (1S,3R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, effectively inhibit cathepsin C activity. The inhibition is attributed to the structural similarity of these compounds to the natural substrates of the enzyme, allowing them to bind effectively and prevent substrate processing.
| Study Reference | Inhibitor | Target Enzyme | Effectiveness |
|---|---|---|---|
| WO2014140075A1 | (1S,3R,4S)-Boc-Azabicyclo | Cathepsin C | High potency in vitro |
Anti-inflammatory Effects
In vitro studies have shown that compounds similar to (1S,3R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid exhibit anti-inflammatory properties by modulating cytokine release from macrophages. This effect suggests potential applications in treating inflammatory diseases.
Rheumatoid Arthritis Treatment
A clinical trial investigated the use of cathepsin inhibitors in patients with rheumatoid arthritis. Participants treated with a related azabicyclo compound showed a significant reduction in disease activity scores compared to the placebo group. The study highlighted the potential of targeting cathepsins as a novel therapeutic strategy for managing autoimmune conditions.
Cancer Research
In another study focused on cancer therapy, the compound was evaluated for its ability to enhance apoptosis in cancer cell lines through cathepsin-mediated pathways. Results indicated that treatment with the compound led to increased cell death in specific cancer types, suggesting its role as a potential chemotherapeutic agent.
Comparison with Similar Compounds
Structural and Stereochemical Variants
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
